

Spectroscopic Profile of 4-Chloro-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-nitropyridine

Cat. No.: B1350378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Chloro-2-nitropyridine**. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification and characterization of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Chloro-2-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.65	d	5.4	1H	H-6
8.15	d	2.1	1H	H-3
7.80	dd	5.4, 2.1	1H	H-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
154.2	C-2
152.0	C-6
144.5	C-4
125.8	C-5
120.1	C-3

Note: The assignments are based on computational predictions and analysis of spectral data of analogous compounds, as directly published experimental data with full assignments is limited.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
1600-1580	Strong	C=C stretch (aromatic ring)
1530-1515	Strong	Asymmetric NO_2 stretch
1355-1345	Strong	Symmetric NO_2 stretch
850-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
158/160	100/33	$[\text{M}]^+$ (Molecular ion, showing isotopic pattern for Chlorine)
112/114	~40/13	$[\text{M-NO}_2]^+$
76	~30	$[\text{C}_4\text{H}_2\text{ClN}]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4-Chloro-2-nitropyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

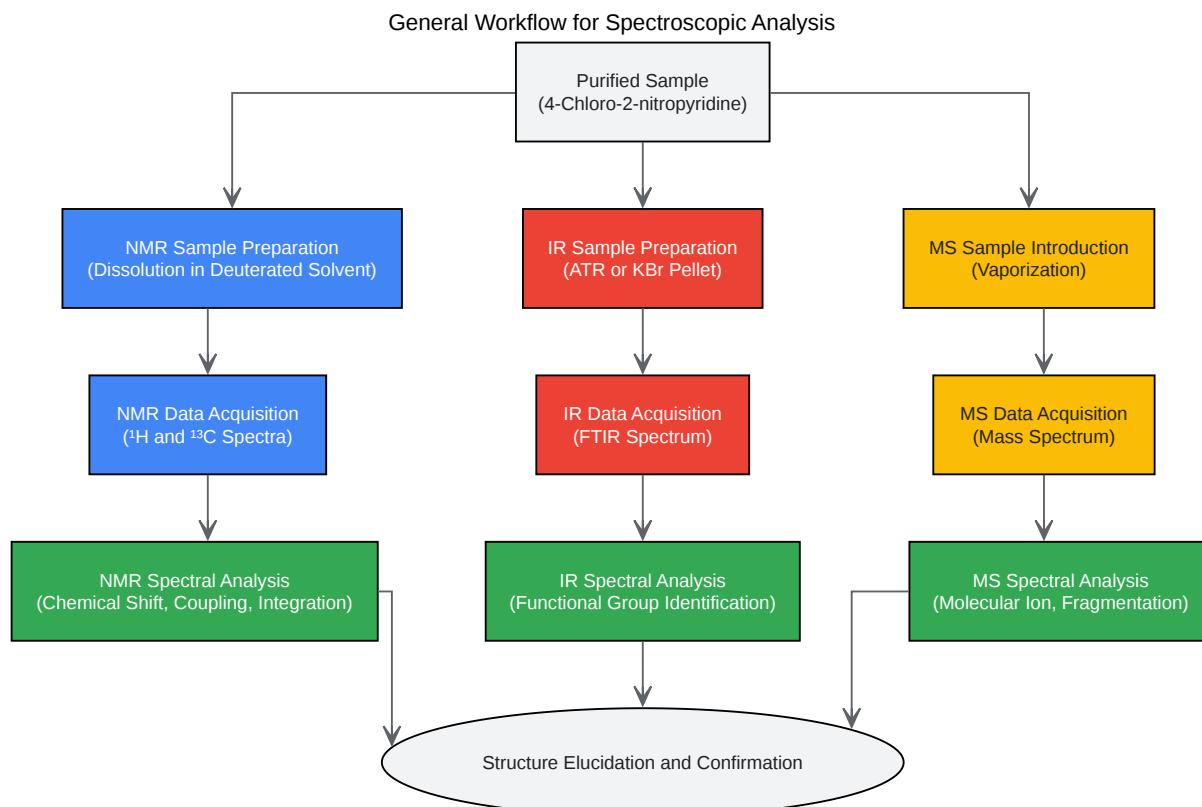
- Place a small amount of the solid **4-Chloro-2-nitropyridine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):


- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: m/z 40-300.
- The instrument is calibrated using a known standard.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chloro-2-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350378#spectroscopic-data-of-4-chloro-2-nitropyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com